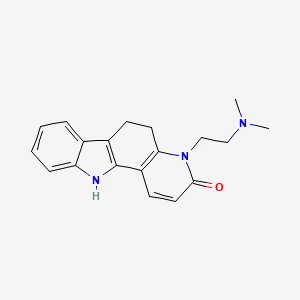

(3R,5S)-Atorvastatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

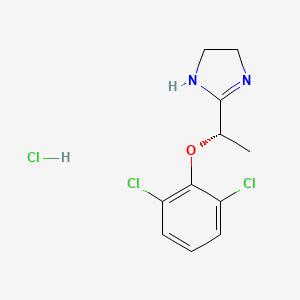

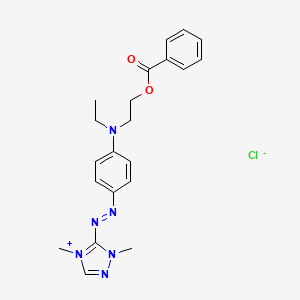

(3R,5S)-Atorvastatin is a chiral compound that belongs to the class of statins, which are widely used as cholesterol-lowering agents. It is specifically an enantiomer of atorvastatin, which is known for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound an important therapeutic agent in the management of hypercholesterolemia and prevention of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Atorvastatin typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric synthesis of the chiral intermediate, which is then converted into the final product through a series of chemical reactions. For example, the synthesis may start with the preparation of a chiral epoxide, which undergoes ring-opening reactions, followed by functional group transformations to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic processes to achieve high enantioselectivity and yield. Enzymes such as keto reductases are used to catalyze the reduction of specific intermediates under controlled conditions. These biocatalytic methods are preferred due to their efficiency, selectivity, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-Atorvastatin undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce or modify functional groups on the atorvastatin molecule.

Reduction: Reduction reactions are crucial in the synthesis of this compound, particularly in the formation of chiral centers.

Substitution: Nucleophilic substitution reactions are often employed to introduce different substituents on the atorvastatin scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the specific transformation but typically involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further transformed into this compound. For example, the reduction of a keto group to a hydroxyl group is a key step in the synthesis of the final product .

Scientific Research Applications

(3R,5S)-Atorvastatin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of asymmetric synthesis and chiral catalysis.

Biology: Researchers study its effects on cellular cholesterol metabolism and its role in modulating various biological pathways.

Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.

Mechanism of Action

(3R,5S)-Atorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the biosynthesis of cholesterol. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, prompting cells to increase the uptake of low-density lipoprotein (LDL) from the bloodstream, thereby reducing overall cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Lovastatin: A naturally occurring statin that also inhibits HMG-CoA reductase.

Rosuvastatin: Known for its high potency and longer half-life compared to atorvastatin.

Uniqueness of (3R,5S)-Atorvastatin

This compound is unique due to its specific chiral configuration, which contributes to its high potency and selectivity as an HMG-CoA reductase inhibitor. Its enantiomeric purity is crucial for its therapeutic efficacy and safety profile .

Properties

CAS No. |

791553-16-7 |

|---|---|

Molecular Formula |

C33H35FN2O5 |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |

InChI Key |

XUKUURHRXDUEBC-RRPNLBNLSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)

![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)